Acetyltetrapeptide 11

Description

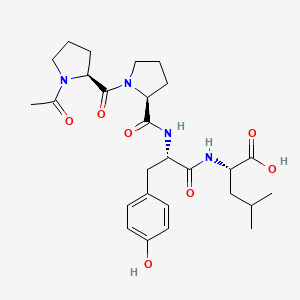

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-acetylpyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N4O7/c1-16(2)14-21(27(37)38)29-24(34)20(15-18-8-10-19(33)11-9-18)28-25(35)22-6-4-13-31(22)26(36)23-7-5-12-30(23)17(3)32/h8-11,16,20-23,33H,4-7,12-15H2,1-3H3,(H,28,35)(H,29,34)(H,37,38)/t20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEQPUBSXXOUGC-MLCQCVOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928006-88-6 | |

| Record name | Acetyl tetrapeptide-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928006886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucine, 1-acetyl-L-prolyl-L-prolyl-L-tyrosyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL TETRAPEPTIDE-11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R3VC3BV8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Acetyl Tetrapeptide 11: Structural Characteristics and Design Principles

Amino Acid Sequence and Molecular Conformation of Acetyl Tetrapeptide-11 (B611302) (Ac-Pro-Pro-Tyr-Leu)

Acetyl Tetrapeptide-11 is a synthetic peptide engineered for specific biological functions. Its primary structure consists of a sequence of four amino acids: Proline-Proline-Tyrosine-Leucine. typology.comtypology.comnih.gov This sequence is commonly abbreviated as Pro-Pro-Tyr-Leu or using the single-letter codes, PPYL. nih.gov The peptide is further modified by an acetyl group at its N-terminus, giving it the full chemical name N-acetyl-L-prolyl-L-prolyl-L-tyrosyl-L-leucine. nih.gov This acetylation is a critical design feature, which will be discussed in the following section.

Below is a table summarizing the key structural and chemical properties of Acetyl Tetrapeptide-11.

| Property | Value |

| INCI Name | Acetyl Tetrapeptide-11 |

| Amino Acid Sequence | Proline-Proline-Tyrosine-Leucine (PPYL) |

| Full Chemical Name | N-acetyl-L-prolyl-L-prolyl-L-tyrosyl-L-leucine |

| Molecular Formula | C27H38N4O7 |

| Molecular Mass | 530.6 g/mol |

| CAS Number | 928006-88-6 |

Data sourced from multiple references. typology.comtypology.comnih.govcd-bioparticles.net

Principles of Acetylation in Peptide Engineering for Biological Activity

Acetylation is a common and strategic chemical modification used in peptide engineering to enhance biological performance. abyntek.com It involves the addition of an acetyl group (CH3CO) to a specific site on the peptide, most commonly the N-terminal amino group. sigmaaldrich.comcreative-proteomics.com This process, known as N-terminal acetylation, converts the typically positively charged primary amine at the N-terminus into a neutral amide group. lifetein.comresearchgate.net

This modification serves several key purposes:

Increased Stability: Native peptides are often susceptible to rapid degradation in biological systems by enzymes called aminopeptidases, which cleave amino acids from the N-terminus. By blocking the N-terminal amine with an acetyl group, the peptide becomes more resistant to this enzymatic degradation, thereby increasing its metabolic stability and prolonging its biological half-life. sigmaaldrich.comlifetein.comnih.gov

Mimicking Native Proteins: A large percentage of naturally occurring proteins in eukaryotes are acetylated at their N-terminus. spandidos-publications.com Therefore, N-terminal acetylation makes a synthetic peptide more closely resemble the structure of a native protein. lifetein.com This can be crucial for proper biological recognition and activity.

Improved Biological Activity: By increasing stability and bioavailability, acetylation can lead to a more potent and sustained biological effect compared to the unmodified peptide. lifetein.comresearchgate.net The modification ensures that a sufficient amount of the active peptide reaches its site of action for a longer duration.

Characterization as a Synthetic Signal Peptide within Cellular Communication Networks

Acetyl Tetrapeptide-11 is classified as a synthetic signal peptide, also known as a biomimetic peptide. typology.comtypology.comskinsort.com Signal peptides are short amino acid sequences that act as messengers in cellular communication, binding to specific receptors on the cell surface to trigger intracellular signaling pathways. nih.gov This, in turn, modulates cellular functions such as proliferation, differentiation, and the synthesis of extracellular matrix proteins. nih.govmdpi.com

The mechanism of action for Acetyl Tetrapeptide-11 has been characterized by its targeted effects on the epidermis. Research findings indicate that it functions by:

Stimulating Keratinocyte Growth: Acetyl Tetrapeptide-11 has been shown to stimulate the proliferation of keratinocytes, the primary cells that make up the epidermis. typology.comnih.govmdpi.com This action helps to increase cellular density in an aging epidermis, which typically becomes thinner and more fragile over time. typology.cominci.guide

Upregulating Syndecan-1 Synthesis: A key finding is the peptide's ability to increase the synthesis of Syndecan-1. typology.comtypology.commdpi.comcosmacon.de Syndecan-1 is a heparan sulfate (B86663) proteoglycan located on the surface of keratinocytes that is crucial for cell-to-cell adhesion and for maintaining the structural integrity of the epidermis. typology.comnaturalpoland.com By boosting Syndecan-1 levels, Acetyl Tetrapeptide-11 strengthens the cohesion of the epidermis and improves the connection at the dermo-epidermal junction. typology.comtypology.comcosmacon.de

Through these specific actions, Acetyl Tetrapeptide-11 acts as a signaling molecule that helps to restore functions that decline with age. By promoting epidermal cell density and reinforcing the structural links within the skin, it contributes to improved firmness and a more revitalized appearance. cosmacon.decreative-peptides.com

Molecular and Cellular Mechanisms of Action of Acetyl Tetrapeptide 11

Modulation of Proteoglycan Synthesis and Function

Proteoglycans are complex macromolecules that play a crucial role in the homeostasis of both the dermis and epidermis, acting as structural supports, tissue organizers, and biological filters. cosmeticsciencetechnology.comnih.gov With age, the synthesis of key proteoglycans like Syndecan-1 diminishes, leading to a loss of skin cohesion and fragility. cosmeticsciencetechnology.com Acetyl Tetrapeptide-11 (B611302) specifically counteracts this decline by modulating proteoglycan synthesis, with a pronounced effect on Syndecan-1. cosmeticsciencetechnology.comijdvl.com

Acetyl Tetrapeptide-11 has been shown to directly boost the synthesis of Syndecan-1. cosmeticsciencetechnology.comviorica.euspecialchem.commyskinrecipes.com Syndecan-1 is a transmembrane proteoglycan predominantly found in the supra-basal layers of the epidermis, with its expression increasing from the basal to the granular layers. cosmeticsandtoiletries.comjpp.krakow.pl It is critically involved in maintaining the cohesion of epidermal keratinocytes. myskinrecipes.comjapsonline.com As a key component for epidermal integrity, Syndecan-1 helps to strengthen the epidermis, which can become thinner and more fragile with age. inci.guidecosmeticsandtoiletries.com The loss of Syndecan-1 impairs this cohesion, but its upregulation by Acetyl Tetrapeptide-11 helps to reinforce the epidermal structure, promoting a more resilient and unified cellular arrangement. cosmeticsciencetechnology.cominci.guide

Table 1: Research Findings on Acetyl Tetrapeptide-11 and Syndecan-1 Stimulation

| Finding | Description | Source(s) |

|---|---|---|

| Targeted Action | Acetyl Tetrapeptide-11 is specifically designed to solve mature skin problems by stimulating Syndecan-1 synthesis. | viorica.eu |

| Mechanism of Action | The peptide boosts the synthesis of Syndecan-1 in keratinocytes to reinforce global skin cohesion. | cosmeticsciencetechnology.com |

| Effect on Epidermis | By increasing Syndecan-1, it enhances epidermal cohesion, as this proteoglycan is vital for the cohesion of epidermal keratinocytes. | myskinrecipes.com |

| Anti-Aging Rationale | The natural age-related decrease in Syndecan-1 production impairs epidermal cohesion; Acetyl Tetrapeptide-11 counteracts this. | inci.guide |

The upregulation of Syndecan-1 has significant implications for the interactions between skin cells and the extracellular matrix (ECM). Syndecan-1 functions as a crucial link between the cell's internal structure and its external environment. cosmeticsandtoiletries.com It participates directly in cell-to-cell adhesion and in the adhesion of cells to ECM components like laminin. cosmeticsandtoiletries.com Furthermore, Syndecan-1 can interact with other cell surface molecules, such as integrins, and ECM macromolecules like fibronectin, playing a multifaceted role in cell adhesion and the organization of the cell matrix. jpp.krakow.pl By facilitating these connections, increased levels of Syndecan-1 help to stabilize the tissue architecture, ensuring robust communication and adhesion between keratinocytes and the surrounding matrix. japsonline.commdpi.com

The targeted action of Acetyl Tetrapeptide-11 on Syndecan-1 in the epidermis can be compared with other peptides that modulate different proteoglycans in other skin layers. A notable example is Acetyl Tetrapeptide-9, which specifically stimulates the synthesis of Lumican and Collagen type I in the dermis. cosmeticsciencetechnology.commedkoo.comtargetmol.com

Lumican is a proteoglycan located in the dermis that is essential for the proper organization and stability of collagen fibers. cosmeticsciencetechnology.cominci.guide It binds to collagen, helping to form functional and well-structured fibers, which are critical for the skin's firmness and resistance to traction. inci.guideviorica.eu Similar to Syndecan-1, Lumican synthesis also declines with age. inci.guide Acetyl Tetrapeptide-9 counteracts this by boosting Lumican production, thereby improving the quality and functionality of the dermal collagen network. inci.guideviorica.eu

While both peptides are tetrapeptides that address age-related degradation of the skin matrix, their mechanisms are distinct and complementary. Acetyl Tetrapeptide-11 focuses on epidermal cohesion via Syndecan-1, whereas Acetyl Tetrapeptide-9 targets dermal integrity through Lumican stimulation. cosmeticsciencetechnology.com

Table 2: Comparative Analysis of Proteoglycan-Modulating Peptides

| Peptide | Target Proteoglycan | Primary Location | Primary Function |

|---|---|---|---|

| Acetyl Tetrapeptide-11 | Syndecan-1 | Epidermis | Reinforces epidermal cohesion and cell-matrix adhesion. cosmeticsciencetechnology.comcosmeticsandtoiletries.com |

| Acetyl Tetrapeptide-9 | Lumican | Dermis | Organizes collagen fibers and ensures dermal ECM stability. cosmeticsciencetechnology.cominci.guide |

Regulation of Extracellular Matrix (ECM) Components and Structural Integrity

The structural integrity of the skin relies heavily on the dermo-epidermal junction (DEJ), a specialized area that anchors the epidermis to the dermis. The stability of this junction is paramount for healthy, resilient skin. Acetyl Tetrapeptide-11 contributes significantly to this stability by enhancing the synthesis of a critical structural protein: Collagen XVII. cosmeticsciencetechnology.com

Acetyl Tetrapeptide-11 has been scientifically shown to increase the synthesis of Collagen XVII. cosmeticsciencetechnology.cominci.guide Collagen XVII is a transmembrane protein that is a major structural component of hemidesmosomes. medlineplus.govfrontiersin.orgwikipedia.org Hemidesmosomes are specialized cell junctions that firmly anchor the basal keratinocytes of the epidermis to the underlying basement membrane of the DEJ. cosmeticsciencetechnology.comfrontiersin.org

Collagen XVII is critical for the stability of these anchoring complexes. medlineplus.gov It functions as a cell-matrix adhesion molecule, connecting intracellular components to the extracellular matrix and thereby stabilizing the hemidesmosome structure. frontiersin.orgspandidos-publications.com By boosting the production of Collagen XVII, Acetyl Tetrapeptide-11 directly reinforces the structural integrity of hemidesmosomes, leading to a stronger and more stable attachment of the epidermis to the dermis. cosmeticsciencetechnology.comfrontiersin.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Acetyl Tetrapeptide-11 |

| Acetyl Tetrapeptide-9 |

| Syndecan-1 |

| Collagen XVII |

| Lumican |

| Collagen I |

| Laminin |

Indirect or Synergistic Effects on Broader Collagen Metabolism

One of the key actions of Acetyl Tetrapeptide-11 is the stimulation of Collagen XVII synthesis. ijdvl.cominci.guideviorica.eu Collagen XVII is a transmembrane protein crucial for the adhesion between the epidermis and the dermis. inci.guide By boosting the production of this specific collagen, Acetyl Tetrapeptide-11 helps to reinforce the cohesion at the dermo-epidermal junction. ijdvl.cominci.guide

Furthermore, this peptide enhances the synthesis of syndecan-1, a cell surface proteoglycan. ijdvl.comtypology.comtypology.com Syndecans are involved in cell-matrix interactions and can influence the behavior of dermal fibroblasts, the primary cells responsible for producing collagen. typology.comtypology.com By promoting syndecan-1, Acetyl Tetrapeptide-11 can indirectly support the function of fibroblasts and, consequently, the production of various types of collagen in the dermis. typology.comtypology.com

Influence on Keratinocyte Biology and Epidermal Homeostasis

Acetyl Tetrapeptide-11 directly impacts the biology of keratinocytes, the main cells of the epidermis, leading to improved epidermal health and function.

Acceleration of Keratinocyte Proliferation and its Impact on Cellular Density

A significant effect of Acetyl Tetrapeptide-11 is its ability to stimulate the proliferation of keratinocytes. typology.comtypology.commdpi.comnih.govtypology.com This increased cell growth leads to a higher cellular density in the epidermis. typology.comtypology.comtypology.com A denser epidermis contributes to a thicker, more robust skin barrier.

Contribution to Epidermal Cell-Cell Adhesion and Tissue Organization

Acetyl Tetrapeptide-11 plays a vital role in strengthening the cohesion between epidermal cells. inci.guideulprospector.com This is largely achieved through the stimulation of syndecan-1 synthesis. ijdvl.cominci.guideviorica.euspecialchem.com Syndecan-1 is a key proteoglycan that helps to maintain the proper adhesion and structure of the epidermis. naturalpoland.com By increasing the production of syndecan-1, Acetyl Tetrapeptide-11 reinforces the bonds between keratinocytes, leading to improved skin firmness and elasticity. inci.guidenaturalpoland.comulprospector.com This enhanced cellular adhesion contributes to a more organized and resilient epidermal tissue.

Gene Expression Modulation and Associated Signal Transduction Pathways

Recent research has begun to uncover the specific genes and signaling pathways that are modulated by Acetyl Tetrapeptide-11.

Upregulation of Specific Genes (e.g., PPARA, MSMO1) in Targeted Cellular Contexts

Table 1: Genes Upregulated by Acetyl Tetrapeptide-11 in Combination with Palmitoyl (B13399708) Dipeptide-7

| Gene | Full Name | Potential Function in Skin |

| PPARA | Peroxisome Proliferator-Activated Receptor Alpha | Cellular energy production |

| MSMO1 | Methylsterol Monooxygenase 1 | Cellular energy production |

Data sourced from patent information on skin care compositions. google.com

Investigation of Intracellular Signaling Cascades Triggered by Acetyl Tetrapeptide-11

The precise intracellular signaling cascades triggered by Acetyl Tetrapeptide-11 are still under investigation. However, as a signal peptide, it is understood to work by binding to specific receptors on the surface of skin cells. nih.govcosmileeurope.eu This binding event initiates a series of downstream signals within the cell, ultimately leading to the observed effects on gene expression and protein synthesis. nih.govcosmileeurope.eu For instance, the stimulation of collagen and syndecan synthesis is a result of these signaling pathways being activated. typology.comtypology.com Further research is needed to fully elucidate the specific kinases, transcription factors, and other signaling molecules that are involved in the cellular response to Acetyl Tetrapeptide-11.

Analysis of Downstream Transcriptional Regulation in Response to Peptide Presence

The molecular influence of Acetyl tetrapeptide-11 extends to the level of gene expression, where it modulates the transcription of specific genes crucial for skin structure and cohesion. The analysis of its effect on the transcriptome of skin cells, particularly keratinocytes, has been a key area of research to understand its mechanism of action. Techniques such as DNA microarrays have been employed to assess the broad impact of this peptide on the gene expression profiles of human primary epidermal keratinocytes. cosmeticsciencetechnology.com

Research findings indicate that Acetyl tetrapeptide-11 directly influences the synthesis of critical structural and signaling proteins. In-vitro studies have demonstrated its capacity to boost the synthesis of both syndecan-1 and collagen XVII in keratinocytes. cosmeticsciencetechnology.comijdvl.com Syndecan-1 is a cell surface proteoglycan involved in cell proliferation, migration, and cell-matrix interactions, playing a significant role in epidermal cohesion. cosmeticsciencetechnology.comtypology.com Collagen XVII is a transmembrane protein that is a vital component of hemidesmosomes, which are essential for the adhesion between the epidermis and the dermo-epidermal junction. cosmeticsciencetechnology.com

Further investigations using microarray analysis on skin cells treated with a combination of peptides including Acetyl tetrapeptide-11 (also identified as Ac-PPYL) revealed synergistic changes in gene expression. researchgate.net This analysis identified the activation of NRF2-mediated oxidative stress response pathways in keratinocytes. researchgate.net Additionally, a patent for a skin care composition disclosed that a combination of Acetyl tetrapeptide-11 and palmitoyl dipeptide-7 can upregulate the expression of Peroxisome Proliferator Activated Receptor Alpha (PPARA) and Methylsterol Monooxygenase 1 (MSMO1), which are involved in cellular energy and repair processes. google.com

The collective data from these transcriptional analyses underscore the role of Acetyl tetrapeptide-11 as a signaling molecule that can trigger specific genetic pathways in skin cells, leading to the enhanced production of proteins fundamental to epidermal integrity and function.

Table 1: Summary of Genes and Proteins Regulated by Acetyl Tetrapeptide-11

| Gene/Protein Target | Observed Effect | Cell Type | Method of Analysis | Reference |

|---|---|---|---|---|

| Syndecan-1 (SDC1) | Boosts synthesis/Upregulation | Keratinocytes | In-vitro assays, DNA arrays | cosmeticsciencetechnology.comijdvl.commdpi.com |

| Collagen XVII (COL17A1) | Boosts synthesis/Upregulation | Keratinocytes | In-vitro assays, DNA arrays | cosmeticsciencetechnology.comijdvl.com |

| NRF2-mediated pathways | Activation | Keratinocytes | Microarray analysis | researchgate.net |

| Peroxisome Proliferator Activated Receptor Alpha (PPARA) | Upregulation | Skin Cells | Gene Modulation Assay | google.com |

| Methylsterol Monooxygenase 1 (MSMO1) | Upregulation | Skin Cells | Gene Modulation Assay | google.com |

Research Methodologies and Model Systems for Acetyl Tetrapeptide 11 Investigation

In Vitro Cellular Models for Mechanistic Studies

In vitro models are fundamental for dissecting the specific cellular and molecular pathways affected by Acetyl tetrapeptide-11 (B611302). These controlled laboratory systems enable detailed analysis of the peptide's influence on individual skin cell types, such as keratinocytes and fibroblasts.

Immortalized human keratinocyte cell lines, particularly HaCaT cells, serve as a crucial model for studying the effects of active compounds on the epidermis. nih.gov These cells are advantageous because they are easy to culture and maintain the characteristics of epidermal keratinocytes, making them a reliable system for assessing proliferation and gene expression. bmbreports.orgmdpi.com

Research indicates that Acetyl tetrapeptide-11 stimulates the proliferation of keratinocytes, which leads to an increase in cellular density. typology.comtypology.com The typical methodology for evaluating this proliferative effect involves treating HaCaT cell cultures with the peptide and subsequently measuring cell viability and growth using assays like the MTT [3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolinum bromide] assay. nih.gov To understand the underlying mechanisms, quantitative polymerase chain reaction (qPCR) is employed to analyze the expression of specific genes involved in cell growth, differentiation, and cohesion. nih.gov For instance, studies on signal peptides often examine the upregulation of genes related to structural proteins and cell-matrix interactions. nih.govci.guide

Table 1: Methodologies for Assessing Acetyl Tetrapeptide-11 in HaCaT Cells

| Parameter Assessed | Methodology | Observed Effect of Acetyl Tetrapeptide-11 |

| Cell Proliferation | MTT Assay | Increased cell growth and viability |

| Gene Expression | Quantitative PCR (qPCR) | Stimulation of genes related to epidermal cohesion |

Dermal fibroblasts are responsible for synthesizing the extracellular matrix (ECM), which provides structural support to the skin. nih.gov In vitro fibroblast culture systems are essential for investigating how cosmetic ingredients influence the production of key ECM components like collagen and elastin. nih.govmdpi.com

Acetyl tetrapeptide-11 has been shown to stimulate the production of collagen by dermal fibroblasts. typology.comtypology.com The research methodology involves culturing primary human dermal fibroblasts and treating them with Acetyl tetrapeptide-11. The effects on ECM synthesis are then quantified. This can be achieved by measuring the gene expression of ECM proteins (e.g., COL1A1 for collagen type I) via RT-qPCR or by quantifying the protein levels directly through techniques like ELISA (enzyme-linked immunosorbent assay). mdpi.comresearchgate.net Such studies have demonstrated that the peptide supports the correct distribution of collagen fibers, contributing to skin structure and firmness. comfortzoneskin.com

To better mimic the complex environment of the skin where different cell types constantly interact, researchers use co-culture models. nih.govcellntec.com These systems involve growing keratinocytes and fibroblasts together, either in direct contact or separated by a permeable membrane, allowing for the study of their reciprocal communication. semanticscholar.orgmdpi.com

The interaction between keratinocytes and fibroblasts is crucial for maintaining skin homeostasis. nih.gov In the context of Acetyl tetrapeptide-11, co-culture models are valuable for understanding how the peptide modulates the dialogue between the epidermis and dermis. For example, these models can reveal if the peptide's effect on fibroblasts is direct or mediated by factors released from keratinocytes upon treatment. semanticscholar.org Studies using these systems can analyze the secretion of growth factors and cytokines from both cell types, providing a more comprehensive picture of the peptide's integrated effects on skin tissue. semanticscholar.orgmdpi.com

Ex Vivo Tissue Explant Studies and Reconstructed Skin Models

Ex vivo studies bridge the gap between in vitro cellular assays and in vivo human testing. These models use human skin explants (small pieces of skin maintained in a culture dish) or reconstructed skin equivalents, which provide a three-dimensional tissue context that closely resembles living skin. researchgate.netnih.gov

Acetyl tetrapeptide-11 has been found to reinforce the cohesion of the epidermis and improve the structural integrity of the dermo-epidermal junction (DEJ). typology.comci.guide This is achieved by stimulating the synthesis of Syndecan-1, a proteoglycan involved in cell-matrix interactions, and Collagen XVII, a key protein in the adhesive complexes that anchor the epidermis to the dermis. ci.guideinci.guide In reconstructed skin models, the effects of the peptide can be visualized through histological staining and immunohistochemistry, allowing for the assessment of changes in tissue morphology and the localization of these specific proteins. google.com

Table 2: Effects of Acetyl Tetrapeptide-11 on Key Structural Proteins in Ex Vivo Models

| Target Protein | Function | Effect of Acetyl Tetrapeptide-11 |

| Syndecan-1 | Enhances epidermal cohesion | Stimulates synthesis |

| Collagen XVII | Anchors epidermis to the dermo-epidermal junction | Stimulates synthesis |

| Collagen | Provides structural support in the dermis | Stimulates synthesis by fibroblasts |

Human skin explants cultured ex vivo retain the complex architecture and cellular diversity of normal skin for a period, making them an excellent model for testing the effects of topical compounds. researchgate.netgoogle.com Following treatment of skin explants with Acetyl tetrapeptide-11, researchers can perform a range of analyses.

Molecular Biology and Proteomic Techniques

The investigation of Acetyl Tetrapeptide-11's biological activity at the cellular and molecular level relies on a suite of powerful techniques. These methods allow researchers to quantify changes in gene expression, verify the synthesis of new proteins, and understand the comprehensive genetic impact of the peptide on target cells, primarily keratinocytes.

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Profiling

Quantitative Polymerase Chain Reaction (qPCR) is a fundamental technique used to measure the transcriptional activity of specific genes. In the context of Acetyl Tetrapeptide-11, qPCR is employed to quantify the changes in messenger RNA (mRNA) levels for genes that code for key structural proteins in the epidermis. The peptide was identified as a modulator of genes crucial for skin cohesion, such as those for Syndecan-1 and Collagen XVII. cosmeticsciencetechnology.com

Research findings indicate that treating human primary epidermal keratinocytes with Acetyl Tetrapeptide-11 leads to a significant upregulation of the gene encoding Collagen XVII (COL17A1). Specifically, after a two-day treatment period, an 18% increase in COL17A1 gene expression was observed at a concentration of 2.60 µg/ml. cosmeticsciencetechnology.com This upregulation at the mRNA level is the first step that leads to the increased synthesis of the corresponding protein, which plays a vital role in the integrity of the dermo-epidermal junction. cosmeticsciencetechnology.comci.guide The same technique would be used to measure the expression of the Syndecan-1 gene (SDC1), which is also a key target of this peptide. cosmeticsciencetechnology.comcaymanchem.com

| Treatment Group | Concentration (µg/ml) | Mean Change in Gene Expression (%) |

|---|---|---|

| Control | 0 | 0 |

| Acetyl Tetrapeptide-11 | 0.87 | +13 |

| Acetyl Tetrapeptide-11 | 2.60 | +18 |

Western Blotting and Immunofluorescence for Protein Synthesis and Localization Studies

Following the confirmation of increased gene expression via qPCR, it is essential to verify that this translates into increased protein synthesis. Western blotting and immunofluorescence are standard techniques for this purpose.

Western Blotting would be used to quantify the total amount of a specific protein within a cell population. Cell lysates from keratinocytes treated with Acetyl Tetrapeptide-11 would be separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to Syndecan-1 and Collagen XVII. This allows for the measurement of any increase in these proteins compared to untreated control cells, confirming the functional outcome of the observed gene expression changes.

Immunofluorescence provides spatial information, allowing researchers to visualize the location of proteins within cells or tissues. In studies of Acetyl Tetrapeptide-11, this technique would be used to observe the localization of its target proteins. cosmeticsciencetechnology.com For instance, immunofluorescent staining would be expected to show an increased presence of Syndecan-1, a membrane proteoglycan, on the surface of keratinocytes, highlighting its role in epidermal cohesion. cosmeticsciencetechnology.comci.guide Similarly, it could be used to visualize the increased deposition of Collagen XVII within hemidesmosomes, the structures that anchor the epidermis to the dermo-epidermal junction. cosmeticsciencetechnology.comci.guide

Transcriptomic Analysis for Comprehensive Gene Modulation Identification

To gain a broader understanding of the peptide's effects beyond a few target genes, transcriptomic analysis is employed. This high-throughput method assesses the expression levels of thousands of genes simultaneously. The initial discovery of Acetyl Tetrapeptide-11's efficacy involved the use of DNA array technology to evaluate its influence on the general gene expression profile of human primary epidermal keratinocytes. cosmeticsciencetechnology.com This screening method allowed for the identification of its specific ability to modulate genes related to skin cohesion, namely SDC1 and COL17A1. cosmeticsciencetechnology.com

More recent research has also utilized transcriptomic approaches to explore the synergistic effects of Acetyl Tetrapeptide-11 when combined with other peptides. For example, studies have shown that a combination of Acetyl Tetrapeptide-11 and Palmitoyl (B13399708) Dipeptide-7 can synergistically upregulate the expression of genes involved in cellular bioenergetics and extracellular matrix (ECM) repair, such as PPARA and MSMO1. google.com This demonstrates the power of transcriptomic analysis to uncover complex and synergistic interactions that would be missed by focusing on single genes alone.

Biophysical Characterization Techniques

The molecular and proteomic changes induced by Acetyl Tetrapeptide-11 are expected to manifest as alterations in the physical properties of cells and tissues. Biophysical techniques are used to measure these changes, providing a quantitative link between molecular action and functional outcomes like improved skin firmness and elasticity. myskinrecipes.com

Atomic Force Microscopy (AFM) for Measuring Cellular Mechanical Properties and Stiffness

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can also be used to measure the mechanical properties of living cells, such as stiffness (expressed as Young's Modulus). An AFM probe "indents" the surface of a cell, and the force required to achieve a certain indentation depth is used to calculate the cell's rigidity.

While no studies have been published specifically measuring the effect of Acetyl Tetrapeptide-11 on keratinocyte stiffness, its known biological functions strongly suggest a positive effect. By stimulating the synthesis of Syndecan-1 and Collagen XVII, Acetyl Tetrapeptide-11 reinforces the cellular structure and its connection to the surrounding environment, which would theoretically lead to an increase in cellular stiffness. ci.guide Studies on other peptides, such as Acetyl Tetrapeptide-2, have successfully used AFM to demonstrate an increase in the rigidity of HaCaT keratinocytes. nih.gov A similar methodology could be applied to quantify the biophysical impact of Acetyl Tetrapeptide-11, providing direct evidence of its firming effect at the single-cell level.

| Treatment Group | Concentration | Expected Mean Young's Modulus (kPa) |

|---|---|---|

| Untreated Control Keratinocytes | N/A | X |

| Acetyl Tetrapeptide-11 Treated Keratinocytes | e.g., 2.5 µg/ml | > X |

Advanced Imaging Modalities for Visualizing ECM Remodeling

The stimulation of Collagen XVII synthesis by Acetyl Tetrapeptide-11 directly impacts the structure of the dermo-epidermal junction (DEJ), a specialized region of the extracellular matrix. cosmeticsciencetechnology.com Advanced imaging modalities are crucial for visualizing these structural changes.

Fluorescence Microscopy , particularly confocal microscopy, is a primary tool for this purpose. Using immunofluorescent staining as described previously, researchers can obtain high-resolution, three-dimensional images of the DEJ. Treatment with Acetyl Tetrapeptide-11 would be expected to result in a more defined and intense fluorescent signal for Collagen XVII along the basement membrane, indicating enhanced integrity and adhesion between the dermis and epidermis. acs.orgbiologists.com

Other sophisticated techniques could further elucidate the peptide's impact on ECM dynamics. For instance, metabolic labeling combined with bio-orthogonal chemistry allows for the visualization of newly synthesized matrix components in real-time. nih.govnih.gov This could be used to track the deposition of new proteins at the DEJ following peptide stimulation. Furthermore, the development of peptide-based imaging probes , such as collagen hybridizing peptides (CHPs), allows for the specific visualization of collagen remodeling and degradation, offering another avenue to assess the stabilizing effects of Acetyl Tetrapeptide-11 on the ECM. acs.org

Table of Compounds Mentioned

| Compound Name |

|---|

| Acetyl Tetrapeptide-11 |

| Acetyl Tetrapeptide-2 |

| Acetyl Tetrapeptide-9 |

| Collagen |

| Collagen XVII |

| Cyclopeptide-5 |

| Palmitoyl Dipeptide-7 |

| Palmitoyl Tetrapeptide-11 |

Theoretical Frameworks and Future Directions in Acetyl Tetrapeptide 11 Research

Integration of Acetyl Tetrapeptide-11 (B611302) into Peptide Signaling Paradigms for Tissue Regeneration

Acetyl Tetrapeptide-11 is classified as a signal peptide, a class of molecules known to play pivotal roles in a wide array of physiological processes, including tissue regeneration. ijdvl.comtypology.com Peptides are fundamental to skin architecture, providing the foundation for proteins like keratin, collagen, and elastin, which are responsible for the skin's resilience, texture, and strength. oup.com The mechanism of Acetyl Tetrapeptide-11 aligns with the established paradigm of signal peptides in directing cellular behavior to maintain tissue homeostasis and promote repair. ijdvl.comnih.gov

The primary role of Acetyl Tetrapeptide-11 in tissue regeneration is to stimulate the proliferation of keratinocytes, the primary cells of the epidermis. typology.comnih.govmdpi.commdpi.com This action increases cellular density, effectively regenerating and redensifying the skin. typology.com Furthermore, it enhances the synthesis of key structural components. Research has shown that Acetyl Tetrapeptide-11 boosts the production of syndecan-1 and collagen XVII. ijdvl.com Syndecan-1 is a crucial proteoglycan for maintaining epidermal cohesion, while collagen XVII is vital for the adhesion between the epidermis and the dermo-epidermal junction. ijdvl.com By upregulating these molecules, Acetyl Tetrapeptide-11 strengthens the structural integrity and cohesion of the skin, which is often compromised during aging and tissue damage. ijdvl.comtypology.com This targeted action on cellular proliferation and extracellular matrix (ECM) protein synthesis firmly integrates Acetyl Tetrapeptide-11 into the broader understanding of how signaling peptides orchestrate the complex processes of skin regeneration. nih.govmdpi.com

Exploration of Synergistic Interactions with Other Bioactive Compounds at the Molecular Level

The efficacy of bioactive peptides can often be enhanced through synergistic combinations with other compounds. Research into Acetyl Tetrapeptide-11 has revealed several instances where such combinations lead to improved outcomes, pointing to complex molecular interactions that amplify its primary effects.

A notable example involves the combination of Acetyl Tetrapeptide-11 (ac-PPYL) with palmitoyl (B13399708) dipeptide-7 (pal-KT). This pairing has been found to synergistically boost cellular energy production and enhance Extracellular Matrix (ECM) repair and renewal processes. This suggests that while Acetyl Tetrapeptide-11 is signaling for structural protein synthesis, palmitoyl dipeptide-7 may be providing the necessary cellular energy and complementary repair signals to achieve a more significant regenerative effect than either peptide could alone.

Another documented synergistic formulation combines Acetyl Tetrapeptide-11 with cyclopeptide-5 and acetyl tetrapeptide-9 . This three-peptide complex is designed to concurrently target different molecular pathways involved in maintaining skin density and structural support.

Furthermore, a combination of acetyl tetrapeptide-5 , hexapeptide-11 , and carnosine has been shown to provide potent anti-aging effects by reducing oxidative stress and increasing collagen content. In this blend, the different peptides likely address multiple facets of skin aging simultaneously—from inflammation and glycation to structural degradation. For instance, studies on Hexapeptide-11 show it activates proteasome, autophagy, and antioxidant responses, which would complement the regenerative signals of an acetyl tetrapeptide. nih.gov These examples underscore a key future direction in peptide research: the rational design of multi-agent formulations based on a molecular understanding of their complementary and synergistic interactions.

| Bioactive Compound | Observed Synergistic Effect with Acetyl Tetrapeptide-11 | Potential Molecular Interaction |

| Palmitoyl Dipeptide-7 | Boosts cellular energy production and ECM repair | Complementary signaling for cellular metabolism and matrix renewal |

| Cyclopeptide-5 | Targets different aspects of skin density and support | Multi-target approach on various structural components |

| Acetyl Tetrapeptide-9 | Targets different aspects of skin density and support | Additive or synergistic signaling on ECM protein synthesis |

| Acetyl Tetrapeptide-5 | Reduces oxidative stress and increases collagen | Combined action on inflammation, glycation, and structural repair |

| Hexapeptide-11 | Reduces oxidative stress and increases collagen | Activation of cellular protection mechanisms (antioxidant, proteostasis) |

| Carnosine | Reduces oxidative stress and increases collagen | Anti-glycation and antioxidant effects protecting newly synthesized collagen |

Identification of Novel Binding Partners and Receptor Systems

The biological activity of a signal peptide is initiated by its binding to specific receptors or cell-surface partners, which triggers intracellular signaling cascades. For Acetyl Tetrapeptide-11, its mechanism is primarily understood through its downstream effects: the stimulated synthesis of syndecan-1 and collagen XVII . ijdvl.com While a unique, high-affinity receptor exclusively for Acetyl Tetrapeptide-11 has not been definitively identified in publicly available research, its action is mediated through interaction with cell-surface components on keratinocytes. oup.com

Syndecans are transmembrane heparan sulfate (B86663) proteoglycans that function as co-receptors, modulating the activity of growth factors, cytokines, and matrix proteins. By stimulating syndecan-1 synthesis, Acetyl Tetrapeptide-11 effectively enhances the cell's ability to respond to other regenerative signals, positioning syndecan-1 as a key binding partner and mediator of its effects. ijdvl.comtypology.com Similarly, by upregulating collagen XVII, a transmembrane collagen crucial for dermo-epidermal adhesion, the peptide directly influences cell-matrix interactions. ijdvl.com

Future research should focus on identifying the specific initial binding site or receptor that recognizes the Ac-Pro-Pro-Tyr-Leu sequence. Techniques such as affinity chromatography, yeast two-hybrid screening, or computational docking simulations could be employed to screen for novel binding partners. For instance, other peptides like Tetrapeptide-21 are known to bind to fibroblast surface receptors such as integrins to activate pathways like TGF-β. Uncovering the primary receptor for Acetyl Tetrapeptide-11 would provide a more complete picture of its signaling pathway and could allow for the design of even more potent and specific analogs. It is also possible that it belongs to the class of peptides that modulate the activity of other receptor systems without direct high-affinity binding, a common paradigm in peptide signaling.

Potential Applications in Mechanobiology and Cellular Senescence Research

The established functions of Acetyl Tetrapeptide-11 have significant implications for the fields of mechanobiology and cellular senescence.

Mechanobiology: This field investigates how physical forces and changes in cell or tissue mechanics influence cellular behavior. The primary function of Acetyl Tetrapeptide-11 is to reinforce the cohesion and structural integrity of the skin by boosting syndecan-1 and collagen XVII. ijdvl.com This directly impacts the biomechanical properties of the epidermis and the dermal-epidermal junction. By strengthening these structures, the peptide helps maintain tissue stiffness and elasticity, which are known to degrade with age. Research could explore how treatment with Acetyl Tetrapeptide-11 alters the mechanical properties of skin explants or 3D skin models, providing direct evidence of its role in "fibroaging"—the age-related pathological features driven by dysregulated ECM-cell mechanobiology. researchgate.net Furthermore, recent studies have linked microtubule acetylation to changes in cytoplasmic viscosity and resistance to osmotic stress, revealing a feedback loop between cytoskeletal modifications and cellular mechanics that exacerbates senescence. biorxiv.org

Cellular Senescence: Senescence is a state of irreversible cell cycle arrest that contributes to aging. researchgate.netunifal-mg.edu.br Acetyl Tetrapeptide-11 is specifically designed to counteract the signs of aging, such as thinning of the epidermis, which is a manifestation of accumulated cellular senescence. ijdvl.com By promoting keratinocyte proliferation, it directly opposes the growth arrest characteristic of senescent cells. nih.govmdpi.com Peptides are increasingly studied for their ability to delay senescence; for example, Hexapeptide-11 has been shown to protect fibroblasts from oxidative-stress-induced premature senescence. nih.gov Future research could investigate whether Acetyl Tetrapeptide-11 directly modulates key senescence pathways (e.g., p53/p21, p16/pRb) or reduces the secretion of the senescence-associated secretory phenotype (SASP), which contributes to chronic inflammation and tissue degradation in aging skin.

| Research Area | Potential Application of Acetyl Tetrapeptide-11 | Key Molecules/Pathways for Investigation |

| Mechanobiology | Study of its effect on skin stiffness, elasticity, and cell-matrix adhesion. | Syndecan-1, Collagen XVII, Integrins, Cytoskeletal proteins |

| Cellular Senescence | Investigation of its ability to delay or reverse senescence markers in keratinocytes. | p53, p21, p16, SA-β-gal, SASP components (e.g., IL-6, MMPs) |

Development of Advanced In Silico Models for Peptide-Target Prediction and Optimization

The discovery and optimization of bioactive peptides are increasingly driven by advanced computational, or in silico, methods. tmrjournals.comnih.gov These approaches offer a rapid and cost-effective means to screen vast libraries of potential peptide sequences, predict their binding affinity to biological targets, and optimize their properties before undertaking expensive laboratory synthesis and testing. oup.comtmrjournals.comnih.gov

For Acetyl Tetrapeptide-11, in silico models represent a significant future direction. Current research has identified its effects, but the precise initial molecular target remains an area for exploration. Advanced in silico techniques could be applied to:

Target Identification: Molecular docking simulations could be used to screen the Acetyl Tetrapeptide-11 sequence (Ac-Pro-Pro-Tyr-Leu) against known protein structures on the surface of keratinocytes to predict potential receptors. tmrjournals.commdpi.com This could rapidly generate hypotheses for experimental validation.

Sequence Optimization: Once a target is confirmed, quantitative structure-activity relationship (QSAR) models can be developed. nih.govmdpi.com These models use machine learning algorithms to correlate variations in the peptide sequence with changes in biological activity. oup.com This would allow researchers to computationally design and predict the efficacy of novel analogs of Acetyl Tetrapeptide-11 with potentially enhanced stability, penetration, or binding affinity.

Predicting Synergies: As seen with its combination with other peptides, in silico tools can model protein-protein interactions to predict how different peptides might work together at a molecular level, facilitating the rational design of synergistic formulations. nih.gov

The integration of artificial intelligence and deep learning, through tools like AlphaFold, is revolutionizing the prediction of peptide structures and their interactions, further accelerating the design of new cosmetic and therapeutic molecules. mdpi.comisdiscovery.eu Applying these powerful computational frameworks to Acetyl Tetrapeptide-11 and its known pathways will undoubtedly uncover new mechanisms and lead to the development of next-generation bioactive peptides.

Q & A

Basic Research Questions

Q. What are the critical parameters to consider when synthesizing Acetyl tetrapeptide-11 for experimental use?

- Methodological Answer : Synthesis requires strict control of reaction conditions (temperature, pH, and coupling reagents) and post-synthesis purification via reverse-phase HPLC. Purity verification should include mass spectrometry (MS) for sequence confirmation and HPLC for ≥98% purity thresholds. Storage at -20°C in lyophilized form minimizes degradation, with peptide content ≥80% and endotoxin levels ≤50 EU/mg to ensure biocompatibility .

Q. How can researchers characterize the structural integrity of Acetyl tetrapeptide-11?

- Methodological Answer : Use tandem MS for sequence validation and circular dichroism (CD) spectroscopy to assess secondary structure. Quantify acetic acid residuals (<12%) and moisture content (<8%) via titration and Karl Fischer methods, respectively. Amino acid composition analysis (±10% deviation) confirms stoichiometric ratios .

Q. What in vitro models are most suitable for studying Acetyl tetrapeptide-11's collagen-stimulating effects?

- Methodological Answer : Primary human dermal fibroblasts in 3D collagen lattices or reconstructed epidermis models (e.g., EpiDerm™) are optimal. Measure collagen I/XVII and proteoglycan-1 expression via qPCR or immunofluorescence, with dose-response curves (0.1–10 µM) to establish efficacy thresholds .

Advanced Research Questions

Q. How can batch-to-batch variability in Acetyl tetrapeptide-11 synthesis be minimized for sensitive bioassays?

- Methodological Answer : Request additional quality control (QC) protocols:

- Peptide content analysis : Normalizes concentration across batches for cell-based assays.

- TFA removal : Reduces residual trifluoroacetic acid (<1%) to avoid cytotoxicity.

- Salt content quantification : Ensures consistent ionic conditions for solubility-dependent studies .

Q. What statistical approaches are recommended for resolving contradictions in reported efficacy across studies?

- Methodological Answer : Perform meta-analysis using random-effects models to account for heterogeneity in study designs (e.g., varying peptide concentrations or exposure times). Subgroup analyses can isolate confounding factors, such as differences in cell lines (HaCaT vs. fibroblasts) or assay endpoints (gene expression vs. protein secretion) .

Q. What experimental controls are essential when investigating synergistic effects with other anti-aging compounds (e.g., retinol or hyaluronic acid)?

- Methodological Answer : Include:

- Vehicle controls : Account for solvent effects (e.g., DMSO or PBS).

- Single-agent dose matrices : Identify non-linear interactions via checkerboard assays.

- Time-course experiments : Differentiate acute vs. chronic effects on collagen synthesis.

Validate synergy using Bliss independence or Chou-Talalay models .

Data Interpretation and Optimization

Q. How should researchers address discrepancies in mechanistic data (e.g., conflicting reports on TGF-β pathway involvement)?

- Methodological Answer : Employ pathway-specific inhibitors (e.g., SB431542 for TGF-β) in knockout models (e.g., CRISPR-edited fibroblasts). Cross-validate findings with phosphoproteomics or RNA-seq to map signaling cascades .

Q. What strategies optimize in vivo translatability of in vitro findings for Acetyl tetrapeptide-11?

- Methodological Answer : Use ex vivo human skin explants to bridge in vitro and clinical data. Apply topical formulations at physiologically relevant concentrations (0.01–0.1% w/w) and assess bioavailability via Franz diffusion cells. Correlate results with histology (e.g., Masson’s trichrome staining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.